molecular formula C18H27N3O2 B13110444 2-Butyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide CAS No. 919107-04-3

2-Butyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide

Cat. No.: B13110444
CAS No.: 919107-04-3
M. Wt: 317.4 g/mol
InChI Key: ZFXKFYFXCAJXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with the chemical formula C18H27N3O2, has a molecular weight of 317.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The butyl and isopentyl groups are introduced through substitution reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Carboxamide Formation: The carboxamide group is formed by reacting the indazole derivative with an appropriate amine under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole core or the alkyl side chains using reagents like halogens, alkyl halides, or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the indazole core.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxylate
  • 2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxylic acid
  • 2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide derivatives

Uniqueness

2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other indazole derivatives. Its combination of butyl, isopentyl, and methoxy groups, along with the carboxamide functionality, makes it a versatile compound for various applications.

Properties

CAS No.

919107-04-3

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

2-butyl-3-methoxy-N-(3-methylbutyl)indazole-6-carboxamide

InChI

InChI=1S/C18H27N3O2/c1-5-6-11-21-18(23-4)15-8-7-14(12-16(15)20-21)17(22)19-10-9-13(2)3/h7-8,12-13H,5-6,9-11H2,1-4H3,(H,19,22)

InChI Key

ZFXKFYFXCAJXOB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.